Almorexant

Übersicht

Beschreibung

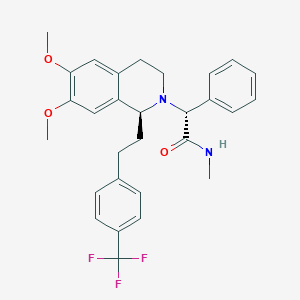

Almorexant, also known by its development code ACT-078573, is an orexin antagonist, acting as a competitive antagonist of the OX1 and OX2 orexin receptors . It was being developed by the pharmaceutical companies Actelion and GSK for the treatment of insomnia .

Synthesis Analysis

The enantioselective synthesis of this compound, a potent antagonist of human orexin receptors, is presented. The chiral tetrahydroisoquinoline core structure was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction .Molecular Structure Analysis

This compound has a molecular formula of C29H31F3N2O3 . It belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached .Chemical Reactions Analysis

The key catalytic steps in the synthesis of this compound include an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 136.2±0.3 cm3, and a molar volume of 425.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

Almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist, exhibits distinct pharmacological properties. It demonstrates high-affinity binding to human OX1 and OX2 receptors and acts as a competitive antagonist at OX1 and a noncompetitive-like antagonist at OX2. This compound's slow dissociation rate from OX2 suggests a prolonged, pseudo-irreversible antagonistic effect, highlighting its unique pharmacokinetics and potential therapeutic applications (Malherbe et al., 2009).

Sleep Promotion and Insomnia Treatment

This compound has been explored as a novel class of sleep-promoting compounds for treating primary insomnia. Its mechanism of decreasing orexin activity, which is crucial in wake promotion, has shown effectiveness in enhancing sleep in various species, including humans, without significant safety concerns (Neubauer, 2010). Clinical studies demonstrate that this compound effectively improves sleep maintenance and other sleep endpoints, with a safety profile comparable to placebo (Black et al., 2017).

Impact on Ethanol and Sucrose Intake

This compound's role in modulating reward-seeking behavior is highlighted by its impact on ethanol and sucrose intake. Systemic administration of this compound decreases the operant self-administration of both ethanol and sucrose, suggesting its influence on substance-related behaviors and potential applications in addiction studies (Srinivasan et al., 2012).

Interaction with Orexin-Induced Locomotion

This compound attenuates orexin A-induced locomotion in mice, providing insights into the orexin system's role in regulating locomotion and sleep-wake balance. This finding furthers the understanding of the dual orexin receptor antagonism mechanism and its potential implications for treating disorders related to locomotion and sleep (Mang et al., 2012).

Learning and Memory Effects

Investigations into this compound's effects on cognitive functions, such as learning and memory, demonstrate that it does not impair these processes in rats. This suggests its potential as a sleep aid without detrimental effects on cognitive abilities (Dietrich & Jenck, 2010).

Pharmacokinetic Interactions

Studies on this compound's interaction with CYP3A4 inhibitors like ketoconazole and diltiazem reveal significant increases in this compound exposure when co-administered. This highlights the importance of considering dose adjustments when this compound is used alongside CYP3A4 inhibitors (Dingemanse et al., 2014).

Wirkmechanismus

Target of Action

Almorexant, also known as ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in the regulation of sleep and wakefulness .

Mode of Action

This compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It binds to these receptors with high affinity, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . This binding blocks the signaling of orexin-A and orexin-B peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the orexin system, which plays a key role in wake promotion and stabilization . By blocking the orexin receptors, this compound inhibits the intracellular Ca2+ signal pathway , which is a functional consequence of orexin receptor activation .

Pharmacokinetics

This compound is orally active and is metabolized in the liver . The elimination half-life of this compound is between 13 and 19 hours , suggesting that it dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Result of Action

The primary result of this compound’s action is the promotion of sleep. It has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle . The development of this compound was abandoned due to concerns over hepatic safety after transient increases in liver enzymes were observed in trials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration relative to the circadian cycle can impact its sleep-promoting effects . Additionally, individual differences in liver metabolism could potentially influence the drug’s bioavailability and efficacy .

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMACHNQISHMDN-RPLLCQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007352 | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871224-64-5, 913358-93-7 | |

| Record name | Almorexant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almorexant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.